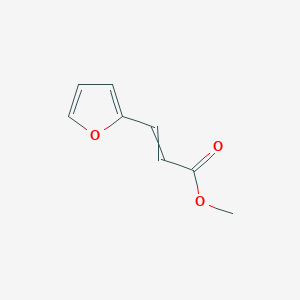

Methyl 3-(furan-2-yl)prop-2-enoate

Descripción

Methyl 3-(furan-2-yl)prop-2-enoate (IUPAC name: methyl (2E)-3-(furan-2-yl)prop-2-enoate) is an α,β-unsaturated ester featuring a furan substituent. Its molecular formula is C₈H₈O₃, with a molecular weight of 152.15 g/mol. The compound is synthesized via condensation reactions, yielding a brownish oil with a reported 35% efficiency . Key spectral characteristics include IR absorption bands at 1714 cm⁻¹ (ester C=O stretch) and 1642 cm⁻¹ (conjugated C=C bond) . Furan derivatives like this are of interest in medicinal chemistry due to their bioactivity, such as antimicrobial and anti-inflammatory properties .

Propiedades

Fórmula molecular |

C8H8O3 |

|---|---|

Peso molecular |

152.15 g/mol |

Nombre IUPAC |

methyl 3-(furan-2-yl)prop-2-enoate |

InChI |

InChI=1S/C8H8O3/c1-10-8(9)5-4-7-3-2-6-11-7/h2-6H,1H3 |

Clave InChI |

PLNJUBIUGVATKW-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C=CC1=CC=CO1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Ethyl 3-(furan-2-yl)prop-2-enoate

- Molecular Formula : C₉H₁₀O₃

- Molecular Weight : 166.18 g/mol

- Key Differences: The ethyl ester has a longer alkyl chain, increasing hydrophobicity compared to the methyl derivative. No direct yield data is provided, but its synthesis follows analogous pathways .

- Applications : Ethyl esters are often used as intermediates in agrochemicals, leveraging the furan ring’s electron-rich nature for further functionalization .

Phenyl (2E)-but-2-enoate

- Molecular Formula : C₁₀H₁₀O₂

- Molecular Weight : 162.19 g/mol

- Key Differences :

Ethyl-2-cyano-3-(furan-2-yl)prop-2-enoate (ECFP)

- Molecular Formula: C₁₁H₁₁NO₃

- Molecular Weight : 205.21 g/mol

- Key Differences: Incorporates a cyano (-CN) group, enhancing electrophilicity at the β-position. Thermodynamic studies reveal higher heat capacities and entropy compared to non-cyano derivatives, likely due to increased molecular rigidity .

Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate

- Molecular Formula: C₁₀H₉NO₄

- Molecular Weight : 207.19 g/mol

- Key Differences: The nitro (-NO₂) group is strongly electron-withdrawing, making this compound more reactive in nucleophilic attacks than the furan analog. Used in polymer chemistry due to its UV absorption properties .

Pyridine-Containing Derivative

- Example: 2-(pyridine-3-carbonylamino)ethyl (E)-3-(furan-2-yl)prop-2-enoate

- Molecular Formula : C₁₅H₁₄N₂O₄

- Molecular Weight : 294.29 g/mol

- Key Differences :

Data Table: Comparative Analysis

Research Findings and Trends

- Electronic Effects: Furan’s electron-donating nature contrasts with nitro or cyano groups, influencing reactivity in Michael additions or Diels-Alder reactions .

- Thermodynamics: Cyano-substituted derivatives exhibit higher heat capacities, suggesting stronger intermolecular interactions .

- Biological Activity : Furan-containing esters show promise in drug discovery, while pyridine derivatives expand into coordination chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.